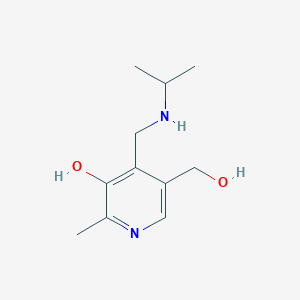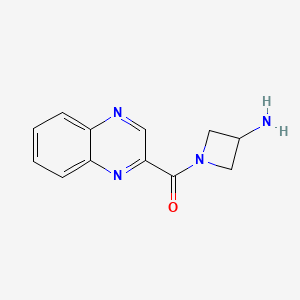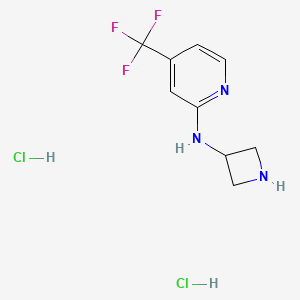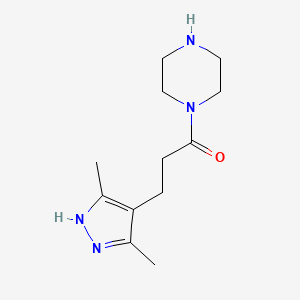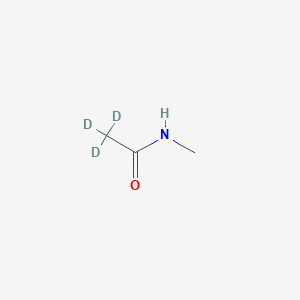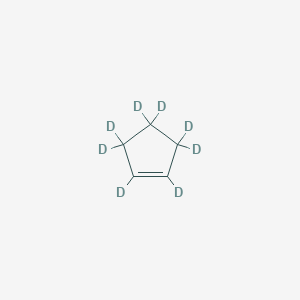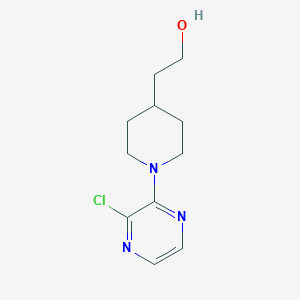
2-(1-(3-Chloropyrazin-2-yl)piperidin-4-yl)ethan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . The amide substituent and the benzoimidazol-2-one linker are also modulated . The benzimidazol-2-one moiety can be replaced with urea-like substructures . The piperidine ring and benzoimidazol-2-one can also be eliminated .Molecular Structure Analysis
The molecular structure of this compound includes a piperidin-4-yl group attached to a 3-Chloropyrazin-2-yl group via an ethan-1-ol linker . The SMILES string for this compound isOCCC1CCNCC1c2ccc(Cl)nn2 . Physical And Chemical Properties Analysis
The empirical formula of a similar compound is C9H12ClN3O . The molecular weight is 213.66 . The compound is solid in form .Applications De Recherche Scientifique
Synthesis and Crystal Structure
Several studies have focused on the synthesis and crystallographic analysis of compounds with structures related to 2-(1-(3-Chloropyrazin-2-yl)piperidin-4-yl)ethan-1-ol. For example, research on the synthesis, crystal structure, and biological activity of related compounds revealed their potential fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015). Another study detailed the structural and electronic properties of anticonvulsant drugs, including similar piperidine-based molecules, providing insights into their pharmacological potential (Georges et al., 1989).
Biological Activity
The biological activities of compounds similar to 2-(1-(3-Chloropyrazin-2-yl)piperidin-4-yl)ethan-1-ol have been a significant area of research. Studies have shown that these compounds exhibit various biological activities, including antifungal, antibacterial, and antiviral properties. For instance, specific derivatives have demonstrated good fungicidal and antiviral activities, highlighting their potential as bioactive agents (Li et al., 2015).
Spectroscopic Characterization and Molecular Structure Investigation
Spectroscopic methods and theoretical calculations have been employed to investigate the molecular structure and properties of these compounds. A combined experimental and theoretical study provided characterization through FT-IR, FT-Raman, UV, NMR spectra, and molecular structure investigation, offering valuable insights into the electronic properties and interactions of the molecule (Alphonsa et al., 2015).
Safety And Hazards
The safety and hazards associated with a similar compound include acute toxicity if ingested (H302), skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and specific measures in case of ingestion or skin contact .
Propriétés
IUPAC Name |
2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c12-10-11(14-5-4-13-10)15-6-1-9(2-7-15)3-8-16/h4-5,9,16H,1-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWHPNXRGUWXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-Chloropyrazin-2-yl)piperidin-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




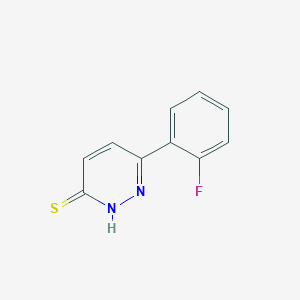
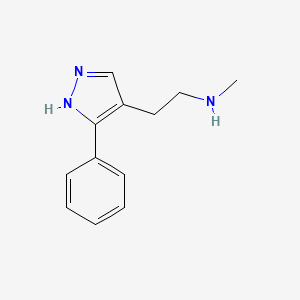
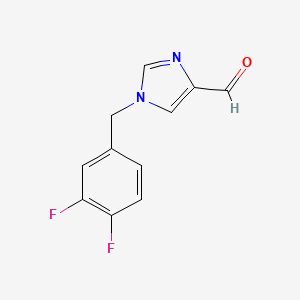
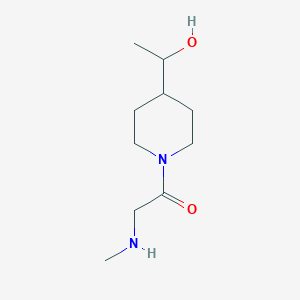
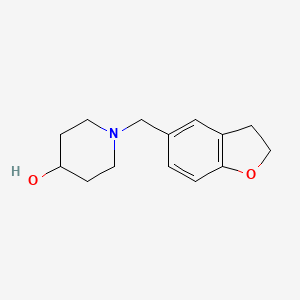
![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)
